(S)-N-Desmethyl Duloxetine Hydrochloride
描述
属性
分子式 |
C₁₇H₁₈ClNOS |
|---|---|
分子量 |
319.85 |
同义词 |
(γS)-γ-(1-Naphthalenyloxy)-2-thiophenepropanamine Hydrochloride; (S)-γ-(1-Naphthalenyloxy)-2-thiophenepropanamine Hydrochloride |
产品来源 |
United States |
Synthetic Methodologies and Chemical Characterization of S N Desmethyl Duloxetine Hydrochloride
Strategies for Direct Synthesis of (S)-N-Desmethyl Duloxetine (B1670986) Hydrochloride
While (S)-N-Desmethyl Duloxetine is primarily discussed as an impurity, its direct synthesis is critical for obtaining the pure compound for use as a reference standard. A direct synthesis can be logically derived from established synthetic routes for (S)-Duloxetine, which often involve the preparation of a chiral amino alcohol intermediate followed by an etherification reaction. researchgate.net
A practical synthetic approach would begin with the asymmetric reduction of a β-substituted ketone, such as 3-chloro-1-(2-thienyl)-1-propanone, to yield the corresponding (S)-chloro-alcohol. This stereoselective reduction is a key step and can be achieved with high enantiomeric excess using chiral catalysts. The resulting (S)-3-chloro-1-(thiophen-2-yl)propan-1-ol can then be converted to an iodo-alcohol, which is a better leaving group for the subsequent nucleophilic substitution.
The crucial deviation from the (S)-Duloxetine synthesis occurs at the amination step. Instead of using methylamine (B109427) to introduce the N-methyl group, ammonia (B1221849) or a protected form of ammonia would be used to introduce the primary amino group. This reaction would produce the key intermediate, (S)-3-amino-1-(thiophen-2-yl)propan-1-ol.
The final step is the etherification of the chiral amino alcohol. A nucleophilic aromatic substitution reaction between (S)-3-amino-1-(thiophen-2-yl)propan-1-ol and 1-fluoronaphthalene, typically conducted in a polar aprotic solvent like DMSO with a strong base such as sodium hydride, would yield the free base of (S)-N-Desmethyl Duloxetine. semanticscholar.org The final product, (S)-N-Desmethyl Duloxetine Hydrochloride, is then obtained by treating the free base with hydrochloric acid in a suitable organic solvent, such as ethyl acetate (B1210297). google.com
Formation Mechanisms of N-Desmethyl Species During Duloxetine Synthesis
The presence of N-Desmethyl Duloxetine as an impurity in Duloxetine hydrochloride is a known issue that requires careful control during manufacturing. researchgate.netgoogle.com Its formation can be attributed to several mechanisms related to the specific synthetic route employed.
One of the original and common syntheses of Duloxetine starts from (S)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine, which is a tertiary amine. google.com The synthesis proceeds via a demethylation step to yield the desired secondary amine, Duloxetine. researchgate.netresearchgate.net This reaction is often carried out using reagents like phenyl chloroformate or trichloroethyl chloroformate. google.com During this process, incomplete reaction or side reactions could potentially lead to the formation of the N-desmethyl (primary amine) species, although the primary product is the N-monomethyl compound (Duloxetine). google.comresearchgate.net
Another significant pathway for the formation of this impurity is through incomplete methylation in synthetic routes that build up the amine functionality. For instance, if a synthesis starts with a primary amine precursor, (S)-3-amino-3-(2-thienyl)propan-1-ol or a derivative, and subsequently introduces the methyl group, any unreacted primary amine will carry through the subsequent etherification step to generate (S)-N-Desmethyl Duloxetine.
Furthermore, impurities in starting materials can contribute to the final impurity profile. If the N-methylamino alcohol intermediate used in the synthesis is contaminated with its primary amine analogue, this will inevitably lead to the formation of N-Desmethyl Duloxetine in the final product. The structural similarity and close physical properties of these compounds can make purification challenging. google.com
Stereoselective Synthesis and Chiral Resolution Techniques for the (S)-Enantiomer
The biological activity of Duloxetine resides almost exclusively in the (S)-enantiomer, which is reported to be twice as potent as the (R)-enantiomer in inhibiting serotonin (B10506) reuptake. nepjol.infonih.gov Therefore, controlling the stereochemistry to produce the (S)-enantiomer is paramount. The same stereoselective strategies developed for (S)-Duloxetine are directly applicable to the synthesis of (S)-N-Desmethyl Duloxetine, focusing on the creation of the chiral center in the 3-(amino)-1-(2-thienyl)propan-1-ol backbone. researchgate.net
Two primary strategies are employed: asymmetric synthesis and chiral resolution.
Asymmetric Synthesis: This is often the more efficient approach, aiming to create the desired stereocenter selectively from a prochiral precursor. A major method is the asymmetric reduction of a prochiral ketone, such as 3-chloro-1-(2-thienyl)-1-propanone or 3-(dimethylamino)-1-(2-thienyl)-1-propanone. This has been achieved using various catalytic systems, including:
Chiral Oxazaborolidines (CBS Catalysts): Borane (B79455) reduction catalyzed by a chiral oxazaborolidine provides the chiral alcohol with good to excellent enantioselectivity.
Transition Metal Catalysts: Catalytic hydrogenation or transfer hydrogenation using complexes of metals like Iridium, Rhodium, or Ruthenium with chiral ligands has proven highly effective for the enantioselective reduction of β-amino ketones or related substrates. arkat-usa.orgresearchgate.net
Chemoenzymatic Synthesis: Biocatalysis offers a green and highly selective alternative. Enzymes or whole-cell systems, such as Saccharomyces cerevisiae, can be used for the asymmetric reduction of ketone precursors to yield the (S)-alcohol with very high enantiomeric excess (>99%). nih.govchemanager-online.com
Chiral Resolution: This classical method involves the separation of a racemic mixture of a key intermediate, most commonly the racemic amino alcohol. The racemic alcohol is reacted with a single enantiomer of a chiral acid (a resolving agent) to form a pair of diastereomeric salts. researchgate.netresearchgate.net These salts exhibit different physical properties, such as solubility, allowing them to be separated by fractional crystallization. After separation, the desired diastereomeric salt is treated with a base to liberate the pure (S)-enantiomer of the amino alcohol. google.com
The table below summarizes some of the key techniques used.
| Technique | Precursor Example | Reagent / Catalyst | Key Intermediate | References |
| Asymmetric Reduction | 3-Chloro-1-(2-thienyl)-1-propanone | Borane with Chiral Oxazaborolidine | (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol | |
| Asymmetric Hydrogenation | β-Amino Ketones | Iridium-based chiral catalysts | Chiral γ-Amino Alcohols | researchgate.net |
| Chemoenzymatic Reduction | 3-N-methylamino-1-(2-thienyl)-1-propanone | Immobilized Saccharomyces cerevisiae | (S)-3-N-methylamino-1-(2-thienyl)-1-propanol | nih.gov |
| Chiral Resolution | Racemic 3-(Dimethylamino)-1-(2-thienyl)propan-1-ol | (S)-(+)-Mandelic Acid | (S)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol | researchgate.netchemanager-online.comresearchgate.net |
Chemical Modifications and Derivatization Approaches for Structural Analogs
This compound possesses a reactive primary amine group that serves as a versatile handle for chemical modifications and the synthesis of structural analogs. These modifications are useful for developing analytical methods and for structure-activity relationship (SAR) studies.
One common modification is N-acylation . The primary amine can readily react with activated carboxylic acid derivatives, such as acid chlorides or anhydrides. For example, Duloxetine itself has been shown to react with residual succinic or phthalic anhydrides in enteric coatings to form succinamide (B89737) and phthalamide (B166641) impurities. nih.gov The primary amine of N-Desmethyl Duloxetine would be expected to undergo these acylation reactions even more readily, providing a straightforward route to a variety of amide-based analogs.
Another key modification is N-alkylation . The primary amine can be reacted with alkyl halides or other alkylating agents to introduce various substituents on the nitrogen atom. This allows for the synthesis of a library of secondary and tertiary amine analogs, which could be used to explore the impact of the N-substituent on biological activity.
Derivatization for analytical purposes is also a significant application. The primary amine can be tagged with a chromophoric or fluorophoric group to enhance detection in analytical techniques like HPLC. For instance, Duloxetine's secondary amine is derivatized with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for fluorescence detection. nih.gov (S)-N-Desmethyl Duloxetine would react similarly to produce a highly fluorescent derivative, enabling its quantification at very low levels.
Furthermore, the core structure can undergo acid-catalyzed rearrangements . Studies on Duloxetine have shown that under acidic conditions, it can rearrange to form various positional isomers, such as those where the naphthyloxy group migrates to a different position on the naphthalene (B1677914) ring. google.com It is plausible that (S)-N-Desmethyl Duloxetine could be subjected to similar conditions to generate a corresponding family of structural analogs.
Metabolic Formation and Biotransformation Pathways of S N Desmethyl Duloxetine
Enzyme Systems Involved in the N-Demethylation of Duloxetine (B1670986)
The biotransformation of duloxetine is predominantly carried out by a superfamily of enzymes known as Cytochrome P450 (CYP). winona.eduwinona.edu These enzymes are central to the metabolism of a vast number of pharmaceuticals, including duloxetine. winona.eduwinona.edu
The metabolism of duloxetine is primarily mediated by two main cytochrome P450 isoforms: CYP1A2 and CYP2D6. droracle.aiclinpgx.orgwinona.eduwinona.edunih.govnih.gov These enzymes are responsible for the initial oxidative steps in its breakdown. researchgate.netnih.gov While oxidation of the naphthyl ring is a major pathway, N-demethylation is also a key transformation. winona.edufda.govwinona.edu
Current scientific literature predominantly focuses on the role of Cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6, in the metabolism of duloxetine, including its N-demethylation. droracle.aiclinpgx.orgwinona.eduwinona.edunih.gov While other enzyme systems can be involved in drug metabolism, the available research on duloxetine consistently points to the primary importance of the CYP family in its biotransformation.
Identification of Other Major Duloxetine Metabolites and Their Relationship to the N-Desmethyl Species
(S)-N-Desmethyl Duloxetine is one of several metabolites formed from the parent drug. fda.gov Duloxetine's biotransformation is extensive, with the parent compound accounting for less than 3% of the total drug-related material in plasma. droracle.ainih.gov The metabolic pathways branch out, leading to a variety of molecules.
The major biotransformation pathways for duloxetine involve the oxidation of its naphthyl ring at various positions, which is then followed by conjugation reactions. droracle.ainih.govresearchgate.net The formation of (S)-N-Desmethyl Duloxetine via N-demethylation represents a distinct pathway from these ring hydroxylations.
The primary circulating metabolites in humans are conjugates. clinpgx.orgnih.gov These include the glucuronide conjugate of 4-hydroxy duloxetine and the sulfate (B86663) conjugate of 5-hydroxy, 6-methoxy duloxetine. clinpgx.org These metabolites are considered pharmacologically inactive. droracle.aiclinpgx.org The presence of multiple metabolic pathways indicates that N-demethylation is a competing process with hydroxylation and subsequent conjugation.
Table 1: Major Metabolites of Duloxetine
| Metabolite Name | Metabolic Pathway | Further Information |
|---|---|---|
| (S)-N-Desmethyl Duloxetine | N-Demethylation | A primary metabolite formed by the removal of a methyl group. winona.edufda.gov |
| 4-Hydroxy Duloxetine | Naphthyl Ring Oxidation | A major oxidative metabolite, which is then extensively conjugated with glucuronic acid. droracle.aiclinpgx.orgnih.gov |
| 5-Hydroxy, 6-Methoxy Duloxetine | Naphthyl Ring Oxidation and Methylation | This metabolite is subsequently conjugated with sulfate. clinpgx.orgnih.gov |
Metabolite Profiling in Preclinical Models
Preclinical studies, both in vitro and in vivo, have been crucial for mapping the metabolic fate of duloxetine and identifying metabolites like (S)-N-Desmethyl Duloxetine.
Studies using liver microsomes from humans and rats have been instrumental in elucidating the enzymes involved in duloxetine metabolism. winona.eduwinona.edunih.gov These in vitro systems contain a high concentration of CYP enzymes. winona.eduwinona.edu Incubating duloxetine with liver microsomes has confirmed the production of hydroxylated metabolites and the N-desmethyl metabolite of duloxetine. fda.gov These studies established that CYP1A2 and CYP2D6 are the primary enzymes responsible for these transformations. nih.govnih.gov Research has also noted species-specific differences in metabolite formation between human and mouse liver microsomes. nih.gov The use of specific CYP inhibitors in these assays helped to confirm the roles of CYP1A2 and CYP2D6. winona.eduwinona.edunih.gov
Table 2: Summary of Key Findings from In Vitro Liver Microsome Studies
| Study Focus | Model System | Key Findings | Citations |
|---|---|---|---|
| Enzyme Identification | Human Liver Microsomes | Identified CYP1A2 and CYP2D6 as the main enzymes in duloxetine oxidation. | clinpgx.orgnih.gov |
| Metabolite Identification | Rat Liver Microsomes | Confirmed the production of N-desmethyl duloxetine. | winona.eduwinona.edu |
| Species Comparison | Human and Mouse Liver Microsomes | Observed differences in the metabolic profiles between species. | nih.gov |
In vivo studies in animal models, particularly mice, have provided a more complete picture of duloxetine's metabolism. nih.govnih.gov Following administration of duloxetine to mice, a total of 39 metabolites were identified across various biological samples. nih.gov In mouse plasma, glucuronidated and sulfated metabolites were predominant. nih.gov
A significant finding came from a study using a Cyp1a2 knockout mouse model and a Cyp2d inhibitor, propranolol. nih.govsynthego.com The administration of the Cyp2d inhibitor led to a notable increase in the plasma levels of a metabolite designated as M4, which corresponds to N-desmethyl-duloxetine. nih.govsynthego.com This finding strongly suggests that the Cyp2d enzyme is involved in the further metabolism or clearance of N-desmethyl-duloxetine in mice. nih.govsynthego.com In humans, N-desmethyl duloxetine has also been identified as a metabolite in vivo.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| (S)-N-Desmethyl Duloxetine Hydrochloride |
| (S)-N-Desmethyl Duloxetine |
| 4,6-dihydroxy duloxetine |
| 4-hydroxy duloxetine |
| 4-hydroxy duloxetine glucuronide |
| 5-hydroxy, 6-methoxy duloxetine |
| 5-hydroxy-6-methoxy duloxetine |
| 6-hydroxy-5-methoxy duloxetine |
| Desipramine |
| Dihydrodiol duloxetine |
| Duloxetine |
| Fluvoxamine |
| N-desmethyl duloxetine |
| Paroxetine |
| Propranolol |
| S-mephenytoin |
| Talinolol |
Comparative Metabolic Pathways Across Species (e.g., Rodent vs. Human Microsomes)
The biotransformation of duloxetine is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes, with CYP1A2 and CYP2D6 playing pivotal roles in its initial oxidative metabolism in humans. nih.govnih.gov In vitro studies utilizing human liver microsomes (HLMs) have been instrumental in elucidating these pathways. The major metabolic routes in humans involve oxidation of the naphthyl ring, followed by further oxidation, methylation, and conjugation with glucuronic acid or sulfate. nih.gov
Research has identified numerous metabolites of duloxetine, with one study reporting the identification of 39 distinct metabolites in both human and mouse liver microsomes (MLMs), as well as in mice in vivo. nih.govnih.gov This extensive metabolic profiling has highlighted the existence of significant species differences in the biotransformation of duloxetine. nih.govnih.gov
In contrast, studies using rodent liver microsomes have revealed different metabolic profiles. For instance, research on rat liver microsomes has demonstrated the occurrence of N-demethylation of duloxetine. nih.gov One study found that duloxetine underwent N-demethylation when incubated with rat liver microsomes. nih.gov Interestingly, this particular study also noted that hydroxylation, another key metabolic pathway for many drugs, was not observed for duloxetine in their rat liver microsome system. nih.gov
Further investigations into the role of specific CYP enzymes in mice have shown that while both Cyp1a2 and Cyp2d are involved in duloxetine metabolism, their relative contributions may differ from what is observed in humans. researchgate.net
The table below summarizes the key metabolites of duloxetine identified in various species, illustrating the species-specific nature of its metabolism.
| Metabolite | Species Identified In |
|---|---|
| (S)-N-Desmethyl Duloxetine | Human, Mouse, Rat nih.govnih.gov |
| 4-Hydroxy Duloxetine | Human, Mouse, Rat nih.gov |
| 5-Hydroxy Duloxetine | Human, Mouse nih.gov |
| 6-Hydroxy Duloxetine | Human, Mouse nih.gov |
| Glucuronide Conjugates | Human, Mouse nih.gov |
| Sulfate Conjugates | Human nih.gov |
| N-Acetyl Cysteine Adducts | Mouse nih.gov |
| Reduced Glutathione (GSH) Adduct | Mouse nih.gov |
The following interactive data table provides a comparative overview of the key aspects of duloxetine metabolism in human versus rodent liver microsomes, based on available research findings.
| Metabolic Feature | Human Liver Microsomes | Rodent (Mouse/Rat) Liver Microsomes |
|---|---|---|
| Primary CYP Enzymes | CYP1A2, CYP2D6 nih.govnih.gov | Cyp1a2, Cyp2d researchgate.net |
| Major Metabolic Pathways | Naphthyl ring oxidation, N-demethylation, Glucuronidation, Sulfation nih.gov | N-demethylation, Hydroxylation, Glucuronidation, N-Acetyl Cysteine conjugation (in mice) nih.govnih.gov |
| Formation of (S)-N-Desmethyl Duloxetine | Confirmed nih.gov | Confirmed in rats nih.gov and mice nih.gov |
| Observed Species Differences | - | Significant differences in metabolite profiles compared to humans have been noted. nih.govnih.gov For instance, N-acetyl cysteine adducts have been identified in mice but not extensively reported in humans. nih.gov |
It is important to note that while the formation of (S)-N-Desmethyl Duloxetine has been confirmed in both human and rodent models, detailed quantitative kinetic data directly comparing the formation rates of this specific metabolite across different species using standardized in vitro systems are not extensively available in the public domain. Such data would be invaluable for a more precise understanding of the species-specific differences in the N-demethylation pathway of duloxetine.
Pharmacological and Molecular Investigations of S N Desmethyl Duloxetine
Receptor Binding Affinity and Selectivity Profile of (S)-N-Desmethyl Duloxetine (B1670986)
The interaction of a compound with various neurotransmitter transporters and receptors is a critical determinant of its pharmacological effects. The binding affinity, often expressed as the inhibition constant (Ki), indicates the concentration of a drug required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.
Interaction with Serotonin (B10506) Transporters (SERT)
(S)-N-Desmethyl Duloxetine, much like its parent compound, interacts with the serotonin transporter (SERT). While specific Ki values for the desmethyl metabolite are not as widely reported as for duloxetine, the parent compound, (S)-duloxetine, demonstrates a high affinity for human SERT. For instance, studies have reported Ki values for duloxetine at the human serotonin transporter to be approximately 0.8 nM. nih.gov The (S)-enantiomer of duloxetine is known to be significantly more active in serotonin uptake inhibition than the (R)-enantiomer. nih.gov This potent interaction with SERT is a cornerstone of the pharmacological action of duloxetine and its active metabolites.
Interaction with Norepinephrine (B1679862) Transporters (NET)
The affinity of (S)-N-Desmethyl Duloxetine for the norepinephrine transporter (NET) is a key aspect of its profile as a dual-acting agent. Duloxetine exhibits a high affinity for human NET, with reported Ki values around 7.5 nM. nih.gov This makes it a potent inhibitor of norepinephrine reuptake. The dual inhibition of both SERT and NET is a defining characteristic of this class of compounds.
Interaction with Dopamine (B1211576) Transporters (DAT)
In contrast to its high affinity for SERT and NET, duloxetine and its metabolites generally show a much lower affinity for the dopamine transporter (DAT). fda.govdrugbank.com Preclinical studies have consistently shown that duloxetine is a less potent inhibitor of dopamine reuptake compared to its effects on serotonin and norepinephrine. fda.gov This selectivity is a significant feature of its pharmacological profile.
Affinity for Other Neurotransmitter Receptors (e.g., Adrenergic, Cholinergic, Histaminergic, Opioid)
An important characteristic of duloxetine and its metabolites is their general lack of significant affinity for other major neurotransmitter receptors. drugbank.comnih.govnih.gov In vitro studies have demonstrated that duloxetine has no significant affinity for dopaminergic, adrenergic, cholinergic, histaminergic, and opioid receptors. drugbank.comnih.gov This high degree of selectivity contributes to a more targeted pharmacological action and is a distinguishing feature from older classes of antidepressants, which often interacted with multiple receptor types, leading to a broader range of side effects. However, some research has explored the interaction of duloxetine with nicotinic acetylcholine (B1216132) receptors (nAChRs), finding that it can block these receptors, with a higher potency for the α7 subtype. mssm.edu Additionally, studies have investigated the role of peripheral delta-opioid receptors in the analgesic effects of duloxetine in animal models of neuropathic pain. nih.gov
In Vitro Assessment of Pharmacological Activity (e.g., Reuptake Inhibition Assays)
Beyond receptor binding, in vitro functional assays, such as reuptake inhibition assays, provide a measure of a compound's actual ability to block the function of neurotransmitter transporters. These assays typically report the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the reuptake of a specific neurotransmitter by 50%.
Table 1: In Vitro Pharmacological Activity of Duloxetine
| Transporter | Assay | Value |
|---|---|---|
| Serotonin Transporter (SERT/5-HTT) | Reuptake Inhibition (EC50) | 44.5 nM miami.edu |
Preclinical Pharmacological Evaluation in Animal Models (if specific activity is observed)
Preclinical studies in animal models are crucial for understanding the in vivo effects of a compound. While specific studies focusing solely on (S)-N-Desmethyl Duloxetine are limited, research on the parent compound, duloxetine, provides insights into its pharmacological actions.
In animal models, duloxetine has demonstrated efficacy in models of pain and depression. For instance, it has been shown to have analgesic effects in a rat model of monosodium iodoacetate-induced hip osteoarthritis. nih.gov Furthermore, studies in rats have explored the analgesic effects of R-duloxetine and N-methyl duloxetine in a postoperative pain model. nih.gov The analgesic properties of duloxetine are thought to be mediated through its dual inhibition of serotonin and norepinephrine reuptake, which enhances descending inhibitory pain pathways. nih.gov Research has also indicated a role for the spinal cholinergic system in the anti-allodynic effects of duloxetine in a rat model of neuropathic pain. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| (S)-N-Desmethyl Duloxetine Hydrochloride |
| Duloxetine |
| (S)-duloxetine |
| (R)-duloxetine |
| N-methyl duloxetine |
| Serotonin |
| Norepinephrine |
| Dopamine |
| Acetylcholine |
| Histamine |
Comparative Pharmacological Activity with Parent Duloxetine and Other Related Metabolites
(S)-N-Desmethyl Duloxetine is a primary metabolite of the well-known serotonin-norepinephrine reuptake inhibitor (SNRI), duloxetine. fda.gov The pharmacological activity of duloxetine is primarily attributed to its potent and balanced inhibition of both the serotonin (SERT) and norepinephrine (NET) transporters. caldic.comresearchgate.net In contrast, the major circulating metabolites of duloxetine, which are glucuronide and sulfate (B86663) conjugates of hydroxylated forms, are generally considered to be pharmacologically inactive at these transporters. clinpgx.orgnih.gov
While comprehensive in-vitro binding data for (S)-N-Desmethyl Duloxetine is not as widely published as for its parent compound, its formation through N-demethylation is a known metabolic pathway. fda.govnih.gov Studies on duloxetine's metabolism have identified N-desmethyl-duloxetine as one of its primary metabolites. fda.gov Research comparing the in vitro binding activities of various phase I metabolites to duloxetine has been conducted, although specific affinity values for the N-desmethyl metabolite are not always detailed in publicly available literature. nih.gov
For the parent compound, duloxetine, extensive research has established its high affinity for both SERT and NET. In vitro studies have reported Ki values (a measure of binding affinity, where a lower value indicates higher affinity) for duloxetine at the human serotonin transporter to be approximately 0.8 nM and at the human norepinephrine transporter to be around 7.5 nM. nih.govdrugbank.com This demonstrates a high and relatively balanced potency for both transporters, which is central to its mechanism of action. caldic.com
Interactive Data Table: In Vitro Transporter Binding Affinity (Ki, nM) of Duloxetine
| Compound | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |
| Duloxetine | 0.8 nih.govdrugbank.com | 7.5 nih.govdrugbank.com |
Note: Data for this compound is not readily available in the public domain.
Structure-Activity Relationship (SAR) Studies for N-Desmethyl Modifications
The structure-activity relationship (SAR) for duloxetine and its analogues provides insight into how specific structural features influence pharmacological activity. The N-methyl group on the propyl-amine side chain of duloxetine is a key feature, and its removal to form N-desmethyl duloxetine is expected to alter the compound's interaction with the SERT and NET binding sites.
Advanced Analytical Methodologies for S N Desmethyl Duloxetine Hydrochloride
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for the analysis of (S)-N-Desmethyl Duloxetine (B1670986) Hydrochloride. The choice of technique depends on the specific analytical requirement, such as routine quality control, stability testing, or the determination of enantiomeric purity.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds. Its high resolution and efficiency make it ideal for separating complex mixtures. For (S)-N-Desmethyl Duloxetine Hydrochloride, various HPLC methods have been developed utilizing different detection modes to achieve specific analytical goals.
HPLC with Ultraviolet (UV) detection is a robust and common method for the quantification of this compound. The method relies on the principle that the compound absorbs light in the UV region of the electromagnetic spectrum. A detector measures the absorbance of the eluent from the HPLC column at a specific wavelength, and the resulting signal is proportional to the concentration of the analyte.
Several reversed-phase (RP-HPLC) methods have been established for the analysis of Duloxetine and its related substances, including N-Desmethyl Duloxetine. These methods typically employ a C8 or C18 stationary phase and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The detection wavelength is usually set around the absorbance maximum of the analyte to ensure high sensitivity. For instance, a detection wavelength of 229 nm has been found to be suitable for monitoring Duloxetine and its degradation products. nih.gov The retention time for N-Desmethyl Duloxetine would be distinct from Duloxetine, allowing for its separation and quantification.
Table 1: Exemplary HPLC-UV Chromatographic Conditions for Analysis of Duloxetine and Related Substances
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Hypersil C18 (250 mm x 4.6 mm, 5µm) nih.gov | BDS-Hypersil Phenyl C18 (200mm x 4.6 mm, 5µm) researchgate.net | Inertsil BDS C8 (250x4.6 mm) scispace.com |
| Mobile Phase | Acetonitrile : 0.01 M KH₂PO₄ Buffer (pH 5.4) (50:50, v/v) nih.gov | 25 mM Phosphate (B84403) Buffer (pH 3.0) : Acetonitrile (60:40, v/v) researchgate.net | Buffer : Acetonitrile : Methanol (55:37:8, v/v/v) scispace.com |
| Flow Rate | 1.0 mL/min nih.govresearchgate.net | 1.0 mL/min scispace.com | Not Specified |
| Detection | UV at 229 nm nih.gov | UV at 217 nm researchgate.net | UV at 215 nm scispace.com |
To enhance the specificity of HPLC analysis, a Photodiode Array (PDA) detector, also known as a Diode Array Detector (DAD), can be utilized. shimadzu.com Unlike a standard UV detector that measures absorbance at a single or a few pre-selected wavelengths, a PDA detector scans a range of wavelengths simultaneously. shimadzu.commdpi.com This provides a complete UV-Visible spectrum for each component as it elutes from the column. shimadzu.com
The primary advantages of using PDA detection for the analysis of this compound include:
Peak Purity Assessment: The detector's software can compare spectra across a single chromatographic peak to determine if it consists of a single compound or co-eluting impurities. shimadzu.com This is crucial for accurately quantifying the target analyte without interference.
Compound Identification: The acquired spectrum of an unknown peak can be compared against a library of reference spectra for tentative identification. This is particularly useful in forced degradation studies to identify potential degradants. nih.gov
Method Development: During method development, PDA detection allows for the selection of the optimal detection wavelength for maximum sensitivity and selectivity for all compounds of interest. mdpi.com
A stability-indicating RP-HPLC method for Duloxetine hydrochloride has been developed using a PDA detector, which successfully separated the drug from its degradation products. nih.gov Such a method would be equally effective for the specific analysis of this compound as a related substance.
This compound is a single enantiomer. Its stereochemical precursor, (S)-Duloxetine, is the pharmacologically active enantiomer, while the (R)-enantiomer is considered inactive. Therefore, controlling the enantiomeric purity of the API is of paramount importance. Chiral HPLC is the definitive technique for separating and quantifying the enantiomers of Duloxetine and, by extension, its chiral impurities like N-Desmethyl Duloxetine.
These methods utilize a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are commonly employed. For example, a Chiralpak AD-H column, which is an amylose-based CSP, has been successfully used to resolve the enantiomers of Duloxetine. Another approach involves using a Chiral-AGP column. researchgate.net The mobile phase is typically a mixture of a non-polar solvent like n-hexane and an alcohol such as ethanol (B145695), often with a small amount of an amine modifier like diethylamine (B46881) (DEA) to improve peak shape and resolution.
While these methods are developed for Duloxetine, they provide a strong foundation for assessing the enantiomeric purity of this compound, ensuring that it is free from its corresponding (R)-enantiomer. The limit of detection (LOD) and limit of quantification (LOQ) for the undesired enantiomer are critical validation parameters for these methods. researchgate.net
Table 2: Chiral HPLC Method Parameters for Enantiomeric Separation of Duloxetine
| Parameter | Method 1 | Method 2 researchgate.net |
|---|---|---|
| Chiral Stationary Phase | Chiralpak AD-H (amylose-based) | Chiral-AGP |
| Mobile Phase | n-hexane : ethanol : diethyl amine (80:20:0.2, v/v/v) | Acetate (B1210297) buffer (pH 3.8; 10 mM) : acetonitrile (93:07, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Resolution (Rs) | > 2.8 | Baseline resolved |
| Detection | UV at 254 nm | Not specified |
For the determination of very low levels of this compound, particularly in complex matrices such as biological fluids (plasma), Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are the methods of choice. researchgate.netnih.gov These techniques couple the powerful separation capabilities of HPLC with the highly sensitive and selective detection provided by a mass spectrometer.
In LC-MS/MS, the analyte is first separated by HPLC, then ionized (e.g., by electrospray ionization - ESI), and the resulting ion (precursor ion) is selected. This precursor ion is then fragmented, and a specific fragment ion (product ion) is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and significantly reduces background noise, allowing for ultra-trace quantification. nih.gov
Several LC-MS/MS methods have been reported for the quantification of Duloxetine and its metabolites, including N-Desmethyl Duloxetine, in human plasma. researchgate.netnih.gov These methods typically involve a sample preparation step, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, to remove matrix interferences before injection into the LC-MS/MS system. nih.govresearchgate.net The high sensitivity of these methods makes them indispensable for pharmacokinetic studies.
Table 3: Typical LC-MS/MS Parameters for Analysis
| Parameter | Description |
|---|---|
| Chromatography | Reversed-phase HPLC (e.g., C18 column) nih.gov |
| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate or formic acid) nih.gov |
| Ionization Source | Electrospray Ionization (ESI), typically in positive mode [M+H]⁺ |
| Mass Analyzer | Triple Quadrupole (QqQ) nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) for N-Desmethyl Duloxetine | Calculated: C₁₇H₁₇NOS + H⁺ ≈ 284.1 |
| Product Ion (m/z) | To be determined experimentally; likely involves fragmentation of the naphthyloxy or thiophene (B33073) moieties. |
High-Performance Thin Layer Chromatography (HPTLC) offers a simpler, cost-effective, and high-throughput alternative to HPLC for the quantification of this compound, especially for routine quality control of bulk drugs and formulations. nih.gov
In HPTLC, the sample is applied as a narrow band onto a high-performance TLC plate (e.g., silica (B1680970) gel 60 F₂₅₄). The plate is then developed in a sealed chamber with a suitable mobile phase. The separation is based on the differential migration of the components on the stationary phase. After development, the plate is dried, and the separated bands are quantified using a densitometer, which measures the reflected light at a specific wavelength.
A validated HPTLC method has been developed for the estimation of Duloxetine Hydrochloride. nih.gov The method utilized a mobile phase of chloroform (B151607) and methanol and densitometric evaluation was performed at 235 nm. nih.gov A similar strategy can be readily adapted for the analysis of this compound. The Rf value (retardation factor) would be characteristic for the compound under the specific chromatographic conditions, allowing for its identification and quantification. The main advantages of HPTLC include the ability to analyze multiple samples simultaneously, low solvent consumption, and speed. nih.gov
Table 4: HPTLC Method for Estimation of Duloxetine Hydrochloride
| Parameter | Condition nih.govnih.gov |
|---|---|
| Stationary Phase | Precoated silica gel 60 F₂₅₄ aluminium plates |
| Mobile Phase | Chloroform : Methanol (8:1 v/v) nih.gov or Methanol : Dichloromethane : Acetone : Ammonia (B1221849) (8:1:1:0.2, v/v/v/v) nih.gov |
| Detection | Densitometric scanning at 235 nm nih.gov |
| Rf Value (for Duloxetine HCl) | 0.11 ± 0.01 nih.gov or 0.34 ± 0.02 nih.gov |
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes
Spectroscopic Characterization Methods for Structural Elucidation
The definitive identification and structural elucidation of this compound, a primary metabolite and potential impurity of Duloxetine, rely on a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and functional groups, ensuring its unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecular structure.
¹H-NMR spectra offer information on the number of different types of protons, their chemical environment, and their proximity to other protons. In the case of (S)-N-Desmethyl Duloxetine, the key differentiating feature from the parent drug, Duloxetine, is the absence of the N-methyl group signal and the appearance of signals corresponding to the primary amine protons. While specific spectral data for the hydrochloride salt is often proprietary and found in certificates of analysis from suppliers of reference standards, published data for related structures provides a strong basis for interpretation. For instance, the ¹H-NMR spectrum of Duloxetine Hydrochloride shows characteristic signals for the aromatic protons of the naphthyl and thiophene rings, as well as the aliphatic protons of the propanamine chain and the N-methyl group. The spectrum of the desmethyl compound would lack the singlet corresponding to the N-methyl group (typically around 2.17 ppm in DMSO for Duloxetine HCl).
¹³C-NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal. For (S)-N-Desmethyl Duloxetine, the ¹³C spectrum would show one less signal compared to Duloxetine, corresponding to the absent N-methyl carbon. The chemical shift of the carbon atom adjacent to the nitrogen (the CH2N group) would also be different, reflecting the change from a secondary to a primary amine. Studies on Duloxetine HCl have provided detailed assignments of its 18 carbon atoms, which serve as a reference for identifying the signals in its desmethyl analogue. unsw.edu.au For example, the ¹³C NMR spectrum of Duloxetine HCl in DMSO shows the N-methyl carbon signal at approximately 30.79 ppm. This signal would be absent in the spectrum of this compound.
Comprehensive characterization packages for this compound, which include detailed ¹H-NMR and ¹³C-NMR data, are typically provided by specialized chemical suppliers with the purchase of the reference standard. glppharmastandards.comsynzeal.com
Interactive Data Table: Representative NMR Data for Duloxetine HCl (for comparison)
| Nucleus | Compound | Solvent | Key Chemical Shifts (δ, ppm) | Reference |
| ¹H-NMR | Duloxetine HCl | DMSO-d₆ | 8.32 (d), 7.77 (d), 7.43-7.33 (m), 7.26 (d), 7.18 (d), 6.99 (d), 2.73 (m), 2.49 (m), 2.17 (s, N-CH₃) | |
| ¹³C-NMR | Duloxetine HCl | DMSO-d₆ | 152.73, 140.56, 136.63, 134.34, 130.60, 129.50, 127.54, 127.19, 125.95, 124.49, 123.57, 121.96, 118.11, 116.91, 50.54, 35.88, 30.79 (N-CH₃), 26.25 |
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS)
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition of a molecule.
For (S)-N-Desmethyl Duloxetine, HRMS is crucial for confirming its molecular formula (C₁₇H₁₇NOS). The parent compound, Duloxetine (C₁₈H₁₉NOS), has a protonated molecular ion [M+H]⁺ at an m/z of approximately 298.1. The N-desmethyl analogue would exhibit a protonated molecular ion at a lower m/z value, corresponding to the loss of a CH₂ group (14 Da), resulting in an expected [M+H]⁺ of approximately 284.1. HRMS can measure this mass with high precision (typically to four or five decimal places), which helps to confirm the identity of the compound and differentiate it from other potential impurities with the same nominal mass.
Tandem mass spectrometry (MS/MS) experiments are also used to further elucidate the structure by fragmenting the molecular ion and analyzing the resulting product ions. The fragmentation pattern of (S)-N-Desmethyl Duloxetine would be similar to that of Duloxetine, showing characteristic product ions, such as one at m/z 154, corresponding to the loss of the naphthyloxy group. However, the fragmentation of the amine-containing portion of the molecule would differ due to the absence of the methyl group. This detailed fragmentation analysis provides definitive structural confirmation.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a valuable technique for identifying the functional groups present in a compound.
Interactive Data Table: Key IR Absorption Bands for Duloxetine HCl (for comparison)
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| O-H / N-H | Stretching | ~3427 | |
| Aromatic C-H | Stretching | ~3054 | |
| Aliphatic C-H | Stretching | ~2944 | |
| C=C | Aromatic Stretching | ~1643, 1550 | |
| C-O | Ether Stretching | ~1244, 1035 |
Spectrofluorimetric Analysis
Spectrofluorimetry is a highly sensitive analytical technique that measures the fluorescence emitted from a sample after it has absorbed light. Duloxetine is known to possess native fluorescence due to its naphthyloxy moiety. nih.govnih.gov
A spectrofluorimetric method developed for Duloxetine Hydrochloride showed strong native fluorescence in 0.05 M acetic acid, with an excitation wavelength (λex) of 225 nm and an emission wavelength (λem) of 340 nm. nih.govnih.gov Given that the fluorophore (the naphthyloxy group) is identical in both Duloxetine and (S)-N-Desmethyl Duloxetine, the latter is expected to exhibit similar fluorescent properties. This allows for the development of highly sensitive analytical methods for its detection and quantification.
The high sensitivity of spectrofluorimetry makes it particularly useful for analyzing low concentrations of (S)-N-Desmethyl Duloxetine, for instance, when it is present as a trace impurity or metabolite in biological fluids. researchgate.net Methods for the analysis of desmethyl duloxetine in human plasma have been developed, sometimes involving derivatization to enhance fluorescence for detection. researchgate.netresearchgate.net
Method Validation Parameters for (S)-N-Desmethyl Duloxetine Analysis
To ensure that an analytical method is reliable, accurate, and reproducible for the quantification of this compound, it must be thoroughly validated according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH).
Specificity and Selectivity
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity refers to the ability of the method to differentiate and quantify the analyte from other substances.
In the context of analyzing (S)-N-Desmethyl Duloxetine, the method must be able to distinguish it clearly from the parent drug, Duloxetine, as well as other known process-related impurities and degradation products. nih.gov This is typically achieved using chromatographic techniques, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). researchgate.netnih.gov
The development of a stability-indicating HPLC method is crucial. Such a method is validated by subjecting the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to produce degradation products. tandfonline.com The method's specificity is then demonstrated by showing that the peaks for Duloxetine, (S)-N-Desmethyl Duloxetine, and all other generated impurities are well-resolved from each other, with no co-elution. The use of a photodiode array (PDA) detector can further confirm peak purity, ensuring that a single chromatographic peak corresponds to a single compound. nih.gov The validation of such methods confirms that they are specific and can be used for the accurate determination of (S)-N-Desmethyl Duloxetine in the presence of Duloxetine and other related compounds. researchgate.netnih.gov
Linearity and Calibration Range
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For this compound, as a related substance and metabolite of Duloxetine, linearity is a critical parameter in validated analytical methods, typically established using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).
Research has demonstrated that methods developed for Duloxetine and its impurities show excellent linearity. oup.comomicsonline.org The response of impurities, including N-Desmethyl Duloxetine, is typically linear from the Limit of Quantification (LOQ) up to 150% or 200% of the specified concentration level. omicsonline.org Calibration curves are constructed by plotting the peak area against the concentration of the analyte, and linearity is confirmed by the correlation coefficient (r²), which is consistently found to be greater than 0.99 for these compounds. omicsonline.org
For instance, a UPLC method developed for the determination of Duloxetine and its 12 potential impurities demonstrated a linear relationship between peak areas and concentrations. The correlation coefficients were found to be greater than 0.999 for all impurities across a range from the quantitation limit (QL) to 200% of the target concentration. omicsonline.org Another study reported a correlation coefficient of 0.998 or greater for Duloxetine impurities over a range from the LOQ to 0.45% of the parent drug's concentration. oup.com Similarly, a stability-indicating RP-HPLC method showed linearity for Duloxetine over a concentration range of 1–25 μg/ml, with a correlation coefficient of 0.998. nih.gov
| Analyte | Analytical Method | Concentration Range | Correlation Coefficient (r²) | Source |
|---|---|---|---|---|
| Duloxetine Impurities | UPLC | QL to 200% of specification level | > 0.999 | omicsonline.org |
| Duloxetine Impurities | UPLC | LOQ to 0.45% of analyte concentration | ≥ 0.998 | oup.com |
| Duloxetine HCl | RP-HPLC | 1–25 µg/mL | 0.998 | nih.gov |
| Duloxetine HCl | RP-HPLC | 0.25–4 µg/mL | Not specified | nih.gov |
Accuracy and Precision (Repeatability, Intermediate Precision)
Accuracy, expressed as the percent recovery, and precision, expressed as the relative standard deviation (%RSD), are fundamental to the validation of analytical methods.
Accuracy is determined by performing recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated. For methods analyzing Duloxetine impurities, recovery values are typically expected to be within 85-115%. neuroquantology.com Studies have reported accuracy for Duloxetine impurities ranging from 93.28% to 102.41%. omicsonline.org Another study evaluating three specific impurities found recovery rates from pharmaceutical dosage forms to be within 93.0% to 106.5%. oup.com
Precision evaluates the closeness of agreement among a series of measurements from the same homogeneous sample. It is assessed at two levels:
Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment.
Intermediate Precision (Inter-day precision): Assesses precision within the same laboratory but on different days, with different analysts, or on different equipment.
For Duloxetine and its related substances, validated methods demonstrate high precision with low %RSD values, typically required to be not more than 2%. nih.gov For intra-day precision, %RSD values have been reported in the range of 0.12% to 0.36%, while inter-day precision studies have shown %RSD values between 0.11% and 0.56% for Duloxetine. nih.gov The precision for impurities is also tightly controlled, with acceptance criteria for LOQ precision often set within 15%. neuroquantology.com
| Parameter | Analyte | Finding | Source |
|---|---|---|---|
| Accuracy (% Recovery) | Duloxetine Impurities | 93.28% – 102.41% | omicsonline.org |
| Duloxetine Impurities | 93.0% – 106.5% | oup.com | |
| Precision (%RSD) | Duloxetine HCl (Intra-day) | 0.12% – 0.36% | nih.gov |
| Duloxetine HCl (Inter-day) | 0.11% – 0.56% | nih.gov |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. tandfonline.com These values are crucial for the analysis of impurities like this compound, which are present at very low levels.
These limits are commonly calculated based on the standard deviation of the response and the slope of the calibration curve, using the formulae LOD = 3.3 × (σ/S) and LOQ = 10 × (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope. sepscience.com
Different analytical techniques and conditions yield a range of LOD and LOQ values. For example, an RP-HPLC method for Duloxetine reported an LOD of 0.026 µg/mL and an LOQ of 0.078 µg/mL. nih.gov Another RP-HPLC method established values of 0.10 µg/mL for LOD and 0.25 µg/mL for LOQ. nih.gov A highly sensitive UPLC-MS/MS method for Duloxetine reported an LOQ of 10 ppb. neuroquantology.com For the (R)-enantiomer impurity, one chiral LC method determined the LOD and LOQ to be 250 ng/mL and 750 ng/mL, respectively. researchgate.netoup.com
| Analyte | Analytical Method | LOD | LOQ | Source |
|---|---|---|---|---|
| Duloxetine HCl | RP-HPLC | 0.026 µg/mL | 0.078 µg/mL | nih.gov |
| Duloxetine HCl | RP-HPLC | 0.10 µg/mL | 0.25 µg/mL | nih.gov |
| (R)-Enantiomer of Duloxetine | Chiral LC | 250 ng/mL | 750 ng/mL | researchgate.netoup.com |
| Duloxetine | LC-MS/MS | Not specified | 10 ppb | neuroquantology.com |
Robustness and Ruggedness
Robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters. It provides an indication of its reliability during normal usage. For HPLC and UPLC methods, typical parameters that are intentionally varied include the pH of the mobile phase, flow rate, column temperature, and mobile phase composition. oup.comtandfonline.com Studies on methods for Duloxetine and its impurities have shown that when parameters like flow rate (e.g., ±0.2 mL/min), column temperature (e.g., ±5°C), and mobile phase pH (e.g., ±0.2 units) are varied, the resolution between the main compound and its impurities remains acceptable, demonstrating the method's robustness. oup.com
Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days. A study assessing the ruggedness of an HPLC method for Duloxetine reported a relative standard deviation of 0.9% when tested between two different days, analysts, and instruments, indicating the method is rugged. nih.gov
Applications in Biological Matrices (e.g., Microsomes, Animal Tissues/Fluids for Preclinical Studies)
The analysis of this compound in biological matrices is essential for understanding the metabolism and pharmacokinetics of Duloxetine in preclinical studies. N-Desmethyl Duloxetine is a known metabolite of Duloxetine. ijpsdronline.com
A key application involves the use of reverse-phase high-performance liquid chromatography (RP-HPLC) to determine the presence and concentration of N-Desmethyl Duloxetine (identified as metabolite M2) in various biological samples from Wistar rats. ijpsdronline.com This method has been successfully applied to quantify the metabolite in rat plasma, urine, feces, and bile following oral administration of Duloxetine. ijpsdronline.com For such analyses, a µ-Bondapak C18 column was used with a mobile phase of methanol and phosphate buffer (pH 7.8), and detection was performed at 221 nm. ijpsdronline.com
Additionally, HPLC methods have been reported for the determination of Desmethyl Duloxetine in human serum and plasma. nih.govresearchgate.netsemanticscholar.org Sample preparation for analysis in biological fluids is a critical step, often involving protein precipitation to extract the analyte from the complex plasma matrix. nih.gov For example, a one-step protein precipitation using acetonitrile has been effectively used for extracting Duloxetine from beagle dog plasma in pharmacokinetic studies. nih.gov The development of sensitive and specific methods, such as UPLC coupled with tandem mass spectrometry (UPLC-MS/MS), allows for the accurate measurement of low concentrations of analytes like Duloxetine in plasma, which is fundamental for preclinical pharmacokinetic assessments. nih.gov
Impurity Profiling, Degradation Pathways, and Quality Control of S N Desmethyl Duloxetine Hydrochloride
Identification and Characterization of (S)-N-Desmethyl Duloxetine (B1670986) Hydrochloride as a Process-Related Impurity
(S)-N-Desmethyl Duloxetine Hydrochloride is recognized as a significant process-related impurity in the synthesis of Duloxetine Hydrochloride. researchgate.netsynthinkchemicals.com Process-related impurities are substances that are formed during the manufacturing process and are often structurally similar to the active pharmaceutical ingredient (API). The characterization of such impurities is crucial for ensuring the quality, safety, and efficacy of the final drug product.
The identification and structural elucidation of this compound and other related impurities are typically accomplished using a combination of sophisticated analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS). researchgate.netresearchgate.net These methods provide detailed information about the molecular structure, allowing for unambiguous identification.
In the context of Duloxetine synthesis, this compound can arise from incomplete methylation or as a degradation product. researchgate.netsynthinkchemicals.com Its presence in the final API needs to be carefully monitored and controlled. Several pharmaceutical chemical suppliers offer reference standards for this compound, which are essential for the validation of analytical methods and for accurate impurity profiling. synthinkchemicals.compharmaffiliates.com
The table below summarizes the key information for this compound.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Type |
| This compound | 1798887-69-0 | C₁₇H₁₈ClNOS | 319.85 | Process-Related Impurity |
Degradation Pathways Leading to (S)-N-Desmethyl Duloxetine Formation
N-Demethylation under Stress Conditions (e.g., Heat, Humidity, pH)
(S)-N-Desmethyl Duloxetine can be formed through the degradation of Duloxetine via N-demethylation under various stress conditions. Forced degradation studies, which are recommended by the International Council for Harmonisation (ICH) guidelines, are performed to understand the stability of a drug substance and to identify potential degradation products. nih.govnih.gov
Studies have shown that Duloxetine Hydrochloride degrades under acidic, alkaline, and neutral hydrolytic conditions, as well as upon exposure to photolytic stress. nih.govnih.gov While the drug is relatively stable under thermal and oxidative stress in its solid form, it can degrade when in solution. nih.govsemanticscholar.org Specifically, significant degradation has been observed in acidic conditions (e.g., 0.01N HCl at 40°C) and under neutral and alkaline reflux conditions. nih.gov The process of N-demethylation, leading to the formation of (S)-N-Desmethyl Duloxetine, is a potential degradation pathway under these hydrolytic and photolytic stresses.
Interaction with Excipients and Formulation Components
The formation of impurities can also be triggered by interactions between the API and the excipients used in the formulation. In the case of Duloxetine Hydrochloride, it has been found to react with certain enteric polymers, such as hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) and hydroxypropyl methylcellulose phthalate (B1215562) (HPMCP). nih.gov This reaction, accelerated by heat and humidity, leads to the formation of succinamide (B89737) and phthalamide (B166641) impurities, respectively. nih.gov
While the direct formation of (S)-N-Desmethyl Duloxetine through interaction with common excipients is not as prominently documented, the chemical environment created by certain excipients could potentially facilitate degradation pathways like N-demethylation, especially under conditions of heat and humidity. The compatibility of the API with all excipients must be thoroughly evaluated during formulation development to minimize the formation of any degradation products, including (S)-N-Desmethyl Duloxetine.
Analytical Strategies for Impurity Quantification and Purity Determination
A variety of analytical methods are employed for the quantification of impurities and the determination of purity in Duloxetine Hydrochloride. These methods need to be sensitive, specific, and validated according to ICH guidelines. oup.com
High-Performance Liquid Chromatography (HPLC) is the most widely used technique. Reversed-phase HPLC (RP-HPLC) methods with UV detection are commonly developed as stability-indicating assays. researchgate.netnih.gov These methods are capable of separating Duloxetine from its process-related impurities and degradation products, allowing for their accurate quantification. For instance, a stability-indicating RP-HPLC method was developed to determine Duloxetine Hydrochloride in the presence of ten process-related impurities. researchgate.net The chromatographic separation is often achieved on a C18 or C8 column with a mobile phase consisting of a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for both the identification and quantification of impurities, especially at very low levels. resolvemass.caacs.org LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This is particularly useful for identifying unknown impurities by providing information about their molecular weight and fragmentation patterns.
Other techniques that have been reported for the analysis of Duloxetine and its impurities include:
High-Performance Thin-Layer Chromatography (HPTLC)
Spectrophotometric methods oup.com
The table below outlines some of the analytical techniques used for Duloxetine impurity analysis.
| Analytical Technique | Purpose | Key Features |
| RP-HPLC with UV/PDA Detection | Quantification of known impurities and purity determination | Stability-indicating, robust, widely available. researchgate.netnih.gov |
| LC-MS/MS | Identification and quantification of trace-level impurities | High sensitivity and selectivity, provides structural information. resolvemass.caacs.org |
| HPTLC | Quantification of impurities | Simple, cost-effective. |
| Spectrophotometry | Quantification in the presence of specific impurities | Method-specific for certain impurities. oup.com |
Regulatory and Pharmacopoeial Considerations for Impurity Control (General Principles)
The control of impurities in active pharmaceutical ingredients and finished drug products is a critical aspect of pharmaceutical quality control, governed by strict regulatory guidelines. The International Council for Harmonisation (ICH) provides a framework for the control of impurities.
Key ICH guidelines include:
ICH Q3A(R2): Impurities in New Drug Substances ich.org
ICH Q3B(R2): Impurities in New Drug Products fda.gov
These guidelines establish thresholds for reporting, identification, and qualification of impurities.
| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting Threshold | 0.05% | 0.03% |
| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.05% |
| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) | 0.05% |
Data adapted from ICH Q3A(R2) and Q3B(R2) guidelines. ich.orgfda.gov
Reporting Threshold: The level at which an impurity must be reported in the drug substance specification. ich.org
Identification Threshold: The level at which an impurity must be identified. ich.org
Qualification Threshold: The level at which an impurity must be qualified, meaning that its biological safety must be established. ich.org
Pharmacopoeias, such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), also set standards for impurity levels in specific drug substances. sigmaaldrich.comeuropa.eu For generic drug products, applicants must demonstrate that the impurity profile is comparable to that of the reference listed drug (RLD). nih.gov The control of impurities is essential to ensure the safety and efficacy of the final pharmaceutical product.
Computational and Theoretical Studies on S N Desmethyl Duloxetine Hydrochloride
Molecular Modeling and Docking Studies for Receptor Interactions
Molecular modeling and docking are instrumental in predicting how a ligand, such as (S)-N-Desmethyl Duloxetine (B1670986), interacts with its biological targets. The primary targets for this class of compounds are the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET). frontiersin.org While direct docking studies on (S)-N-Desmethyl Duloxetine are not extensively published, robust data on the parent compound, (S)-Duloxetine, provides a strong foundation for predicting its binding behavior.
Docking studies of (S)-Duloxetine reveal that it binds within the primary, orthosteric site of both SERT and NET, effectively blocking the reuptake of their respective neurotransmitters. nih.gov The binding is characterized by key interactions:
Ionic Interaction: The protonated amine of the ligand forms a crucial salt bridge with a conserved aspartate residue in transmembrane helix 1 (TM1) of the transporter (e.g., Asp98 in human SERT). nih.govresearchgate.net
Aromatic Interactions: The naphthalene (B1677914) and thiophene (B33073) rings of the molecule engage in hydrophobic and π-π stacking interactions with aromatic residues within the binding pocket, such as tyrosine and phenylalanine, which helps to anchor the ligand in place. researchgate.net
For (S)-N-Desmethyl Duloxetine, the key structural difference is the presence of a primary amine (-NH2) instead of a secondary amine (-NH-CH3). This change is predicted to have a significant impact on receptor binding. A primary amine has two protons available for hydrogen bonding, compared to one on the secondary amine of duloxetine. This could allow for the formation of additional or stronger hydrogen bonds with acceptor sites within the transporter's binding pocket, potentially altering the binding affinity and orientation. The fundamental interactions, including the salt bridge with the conserved aspartate and the aromatic interactions, are expected to be preserved.
| Feature | (S)-Duloxetine | Predicted for (S)-N-Desmethyl Duloxetine | Significance |
|---|---|---|---|
| Target Receptors | Serotonin Transporter (SERT), Norepinephrine Transporter (NET) miami.edu | Serotonin Transporter (SERT), Norepinephrine Transporter (NET) | Primary mechanism of action involves inhibition of these transporters. |
| Binding Site | Primary (Orthosteric) Site nih.gov | Primary (Orthosteric) Site | Competitively inhibits neurotransmitter reuptake. |
| Key Ionic Interaction | Salt bridge between secondary amine and conserved Asp residue researchgate.net | Salt bridge between primary amine and conserved Asp residue | Essential for anchoring the ligand in the binding pocket. |
| Hydrogen Bonding | One hydrogen bond donor on the protonated amine | Two hydrogen bond donors on the protonated amine | May lead to stronger or additional interactions with receptor residues, potentially affecting affinity. |
| Aromatic Interactions | π-π stacking and hydrophobic interactions from naphthalene and thiophene rings researchgate.net | Similar interactions expected | Contributes to binding affinity and specificity. |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful for elucidating the electronic properties of a molecule. als-journal.com These methods can compute various parameters that describe a molecule's stability, reactivity, and intermolecular interaction potential. While specific DFT studies on (S)-N-Desmethyl Duloxetine Hydrochloride are not prominent in the literature, the methodology is well-established for related compounds. ekb.eg
Key parameters derived from quantum chemical calculations include:
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across a molecule. It identifies electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, colored blue). For (S)-N-Desmethyl Duloxetine, the protonated amine would be a primary electrophilic site, while the oxygen atom and aromatic rings would exhibit nucleophilic character.
| Parameter | Description | Theoretical Significance for (S)-N-Desmethyl Duloxetine |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Indicates regions susceptible to electrophilic attack. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Indicates regions susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Predicts chemical stability and reactivity. A larger gap implies higher stability. |
| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution. | Identifies sites for intermolecular interactions, particularly hydrogen bonding and ionic interactions at the protonated amine. |
| Global Reactivity Descriptors | Calculated values like chemical hardness, softness, and electrophilicity index. | Quantifies the overall chemical reactivity and stability of the molecule. |
Prediction of Metabolic Fate and Impurity Formation Pathways
(S)-N-Desmethyl Duloxetine is itself a product of metabolism. The parent drug, duloxetine, is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP1A2 and CYP2D6. nih.govdroracle.ai One of the identified metabolic pathways is N-demethylation, which removes the methyl group from the nitrogen atom to yield N-Desmethyl Duloxetine. winona.eduwinona.eduresearchgate.net
Computational tools can be used to predict these metabolic transformations. Programs like SmartCYP analyze a molecule's structure to predict which sites are most susceptible to metabolism by various CYP450 enzymes. winona.edu For duloxetine, such programs predict that N-demethylation and hydroxylation of the aromatic rings are likely metabolic pathways, which aligns with experimental findings. winona.eduwinona.edu
The metabolic fate of N-Desmethyl Duloxetine itself would likely involve further modifications. As a primary amine, it could be a substrate for other enzymes, such as monoamine oxidase (MAO), or undergo subsequent Phase II conjugation reactions (e.g., glucuronidation) at the amine or at hydroxyl groups if aromatic hydroxylation occurs.
From an impurity perspective, N-Desmethyl Duloxetine can be considered a process-related impurity in the synthesis of duloxetine if the N-methylation step is incomplete or if demethylation occurs under certain reaction conditions. Furthermore, studies on duloxetine have shown that it can react with acidic excipients in pharmaceutical formulations, such as the residual succinic or phthalic acids in enteric polymers, to form amide impurities. nih.govnih.gov While not directly studied, it is conceivable that the primary amine of N-Desmethyl Duloxetine could undergo similar reactions, potentially at a different rate.
Conformation Analysis and Stereochemical Impact on Molecular Properties
The three-dimensional structure and stereochemistry of a molecule are critical to its biological activity. (S)-N-Desmethyl Duloxetine has one chiral center at the C3 position of the propanamine chain, which dictates the (S)-configuration. This stereochemistry is crucial, as the (S)-enantiomer of duloxetine is known to be significantly more potent as a reuptake inhibitor than the (R)-enantiomer. nih.govnih.gov
Conformational analysis focuses on the different spatial arrangements of atoms that can be achieved through rotation around single bonds. For (S)-N-Desmethyl Duloxetine, the key flexible region is the propanamine side chain. Crystal structure analysis of the parent compound, duloxetine hydrochloride, has shown that this side chain can adopt different conformations (e.g., bent vs. extended), which in turn influences the crystal packing and intermolecular interactions. nih.gov
The replacement of the secondary amine in duloxetine with a primary amine in its desmethyl metabolite has a profound stereochemical impact on its molecular properties:
Hydrogen Bonding: A primary amine is a better hydrogen bond donor than a secondary amine. In the solid state, this would likely lead to different and more extensive hydrogen-bonding networks with the chloride counter-ion and neighboring molecules, affecting crystal structure and physical properties like melting point and solubility.
Molecular Packing: The ability to form different hydrogen bonds can alter how molecules arrange themselves in a crystal lattice. Studies on duloxetine show a strong correlation between the side-chain conformation and the packing motif. nih.gov A similar relationship would be expected for (S)-N-Desmethyl Duloxetine, although the specific packing arrangement would likely differ due to the change in the amine group.
Computational energy calculations can be used to determine the relative stability of different conformers in the gas phase or in solution, providing insight into the most likely shapes the molecule will adopt, which is essential for understanding its interaction with receptors.
| Property | Description | Impact on this compound |
|---|---|---|
| Chirality | Presence of a stereocenter at the C3 position. | The (S)-configuration is critical for potent biological activity, analogous to the parent drug. nih.gov |
| Conformational Flexibility | Rotation is possible around the single bonds of the propanamine side chain. | Allows the molecule to adopt various shapes (conformers), such as bent or extended forms. The lowest energy conformer is most likely to bind to receptors. |
| Amine Group | Primary amine (-NH2) compared to the secondary amine of duloxetine. | Increases hydrogen bond donor capacity, which is expected to alter intermolecular interactions, crystal packing, and potentially receptor binding affinity. |
| Crystal Packing | The arrangement of molecules in the solid state. | Influenced heavily by side-chain conformation and hydrogen bonding. Expected to differ from duloxetine, leading to distinct physical properties. nih.gov |
Future Research Directions and Emerging Applications
Development of Novel Analytical Approaches for Trace Analysis of the Compound
The accurate quantification of drug metabolites in biological matrices is fundamental to pharmacokinetic and metabolic studies. For (S)-N-Desmethyl Duloxetine (B1670986), which is present at trace levels, the development of highly sensitive and selective analytical methods is a significant area of research.
Current methods for the determination of duloxetine and its metabolites often rely on High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detection, and more advanced Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) techniques. longdom.orgresearchgate.net A high-performance liquid chromatographic (HPLC) method has been specifically developed for the analysis of duloxetine and desmethyl duloxetine in human plasma, which involves extraction and derivatization with dansyl chloride followed by fluorescence detection. researchgate.net
Future research is focused on pushing the limits of detection and simplifying sample preparation. researchgate.net Innovations in this area include:
Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) offers superior specificity and sensitivity, enabling the in-depth detection and profiling of metabolites from complex biological sources. benthamdirect.com Techniques like LC-MS/MS are considered the most widely used for estimating duloxetine and its metabolites in plasma and other biological fluids.
Microextraction Techniques: Miniaturized sample preparation methods, such as dispersive liquid-liquid microextraction (DLLME), can improve sensitivity and reduce the consumption of organic solvents, aligning with green analytical chemistry principles. researchgate.net
Capillary Electrophoresis (CE): CE, particularly when coupled with laser-induced fluorescence detection, presents a powerful alternative with high separation efficiency and sensitivity for analyzing trace amounts of drug metabolites. researchgate.netsemanticscholar.org
Derivatization Strategies: The use of chemical derivatization can enhance the chromatographic properties and detector response of the analyte, a strategy already employed for N-desmethyl duloxetine to improve fluorescence detection. researchgate.net
The goal is to develop methods that are not only more sensitive but also faster and more cost-effective, facilitating high-throughput analysis in clinical and research settings. nih.gov
| Technique | Principle | Advantages | Considerations for Trace Analysis | Reference |
|---|---|---|---|---|
| HPLC-Fluorescence | Separation by chromatography, detection by native or derivatized fluorescence. | Good sensitivity, well-established. | Requires derivatization for enhanced sensitivity of metabolites like N-desmethyl duloxetine. | researchgate.net |
| LC-MS/MS | Combines liquid chromatography separation with highly selective and sensitive mass spectrometric detection. | High sensitivity and specificity, structural confirmation possible. Considered a gold standard. | Ideal for detecting low-abundance metabolites in complex matrices like plasma. | nih.govworldpharmatoday.com |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a narrow capillary. | High separation efficiency, minimal sample and reagent consumption. | Coupling with sensitive detectors (e.g., laser-induced fluorescence) is crucial for trace levels. | researchgate.netsemanticscholar.org |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling confident identification of unknown compounds. | Enables in-depth metabolite detection and profiling without prior knowledge of all metabolites. | Powerful tool for discovering novel or unexpected metabolites. | benthamdirect.com |
Elucidation of Residual Biological Effects or Novel Molecular Targets (if any)
Duloxetine functions as a potent inhibitor of serotonin (B10506) and norepinephrine (B1679862) reuptake, with no significant affinity for other receptors like dopaminergic, adrenergic, or cholinergic sites. drugbank.comfda.gov The major circulating metabolites of duloxetine, which are formed through oxidation and subsequent conjugation, are generally considered to be pharmacologically inactive. fda.govclinpgx.orgdroracle.ai
However, the complete biological profile of each metabolite, including (S)-N-Desmethyl Duloxetine, is not fully established. Future research should focus on determining if this metabolite possesses any residual pharmacological activity. Key research questions include:
Does (S)-N-Desmethyl Duloxetine retain any affinity for serotonin or norepinephrine transporters?
Could it interact with other molecular targets not engaged by the parent drug?
Systematic studies are needed to investigate these possibilities. Several phase I metabolites of duloxetine have been synthesized to compare their in-vitro binding activities against the parent compound. nih.gov Extending this research to (S)-N-Desmethyl Duloxetine would involve synthesizing the pure compound and screening it against a panel of receptors, transporters, and enzymes. While duloxetine itself is metabolized primarily by CYP1A2 and CYP2D6, understanding the potential for its metabolites to inhibit or induce these or other enzymes is also a critical area for investigation to predict drug-drug interactions. nih.govwinona.edujwatch.org
| Compound | Metabolic Pathway | Primary Enzymes Involved | Reported Biological Activity | Reference |
|---|---|---|---|---|
| Duloxetine | Parent Drug | N/A | Potent serotonin and norepinephrine reuptake inhibitor. | fda.gov |
| 4-Hydroxy Duloxetine Glucuronide | Oxidation (by CYP1A2/CYP2D6) and Glucuronidation. | CYP1A2, CYP2D6, UGTs | Considered pharmacologically inactive. | clinpgx.orgnih.gov |
| 5-Hydroxy, 6-Methoxy Duloxetine Sulfate (B86663) | Oxidation, Methylation, and Sulfation. | CYP1A2, CYP2D6, COMT, SULTs | Considered pharmacologically inactive. | clinpgx.org |
| (S)-N-Desmethyl Duloxetine | N-demethylation. | CYP450 enzymes | Activity profile is a key area for future research; generally presumed to be less active. | researchgate.net |
Green Chemistry Approaches for Sustainable Synthesis of the Compound
The pharmaceutical industry is increasingly adopting green chemistry principles to create more sustainable and cost-effective manufacturing processes. chemanager-online.com The synthesis of duloxetine has been a target for such improvements, and these strategies can be directly applied to the production of its metabolites for research purposes.
Traditional chemical syntheses often involve multiple steps, hazardous reagents, and organic solvents. chemanager-online.com Emerging green approaches that could be adapted for the synthesis of (S)-N-Desmethyl Duloxetine Hydrochloride include:
Biocatalysis: The use of enzymes as catalysts offers high selectivity and efficiency under mild, aqueous conditions. chemanager-online.com This can reduce the need for harsh chemicals and costly resolving agents used in traditional chiral syntheses, leading to a purer final product and less waste. chemanager-online.com
Asymmetric Synthesis: Developing highly enantioselective methods, such as asymmetric borane (B79455) reduction or catalytic hydrogenation, can produce the desired (S)-enantiomer directly, avoiding wasteful resolution steps. researchgate.net
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or ethanol (B145695), is a core principle of green chemistry. researchgate.netnih.gov Spectrophotometric methods for duloxetine analysis have been developed using water as a solvent, highlighting its feasibility. nih.govdntb.gov.ua
Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields and reduced by-product formation in shorter timeframes, contributing to a more efficient and eco-friendly process. researchgate.net
Applying these principles would not only make the research-scale synthesis of (S)-N-Desmethyl Duloxetine more sustainable but could also provide a blueprint for the industrial production of related compounds.
| Approach | Description | Potential Benefits | Reference |
|---|---|---|---|
| Biocatalysis | Using natural catalysts (enzymes) in place of chemical catalysts. | Fewer side reactions, reduced waste, use of renewable resources, milder reaction conditions (water-based). | chemanager-online.com |
| Asymmetric Catalysis | Direct synthesis of a specific enantiomer using a chiral catalyst. | Eliminates the need for chiral resolution, increasing yield and reducing waste. | researchgate.net |
| Microwave-Assisted Synthesis | Using microwave energy to heat reactions. | Increased reaction speed, higher yields, reduced side products, potential for solvent-free reactions. | researchgate.net |
| Eco-Friendly Solvents | Replacing hazardous solvents with benign alternatives like water. | Reduced environmental impact and improved safety. | researchgate.netnih.govnih.gov |
Role in Drug Discovery and Metabolite-Directed Drug Design Strategies
The study of drug metabolites is a critical component of modern drug discovery and development. worldpharmatoday.comnih.gov Understanding how a lead compound is transformed in the body provides crucial insights into its efficacy, metabolic stability, and potential for drug-drug interactions. worldpharmatoday.comresearchgate.net
(S)-N-Desmethyl Duloxetine serves as a case study for metabolite-directed drug design. By characterizing the full pharmacological and pharmacokinetic profile of this and other metabolites, researchers can:
Optimize Metabolic Stability: If a metabolite is found to be rapidly formed and cleared, or if it is responsible for an undesirable effect, medicinal chemists can modify the parent drug's structure to block that metabolic pathway. This can lead to new drug candidates with improved duration of action and a more predictable metabolic profile. nih.gov
Identify New Therapeutic Agents: Occasionally, a metabolite is found to have its own beneficial pharmacological activity, sometimes with an improved side-effect profile compared to the parent drug. This can lead to a "metabolite-to-drug" development pathway, where the metabolite itself is advanced as a new therapeutic candidate.
Inform "Soft Drug" Design: This strategy involves intentionally designing a drug to be metabolized into a specific, inactive compound after exerting its therapeutic effect. Studying known metabolites like (S)-N-Desmethyl Duloxetine can provide the structural templates for such inactive products, leading to drugs with a lower potential for systemic side effects or accumulation.
In essence, a comprehensive understanding of the biotransformation of duloxetine, including the formation and fate of (S)-N-Desmethyl Duloxetine, provides invaluable information that can guide the rational design of the next generation of safer and more effective therapeutic agents.
常见问题
How can HPLC methods be validated for quantifying (S)-N-Desmethyl Duloxetine Hydrochloride in biological matrices?
Level: Basic
Methodological Answer:
Validation of HPLC methods involves assessing linearity, accuracy, precision, and specificity. For example, a reversed-phase (RP) HPLC method with UV detection (231 nm) was validated for duloxetine and its metabolites in rat plasma, urine, and feces. Key parameters include:
- Linearity: A calibration curve spanning 0.1–50 µg/mL with R² > 0.999 .
- Accuracy: Recovery rates of 98–102% using standard addition methods in spiked biological samples .
- Precision: Intra-day and inter-day variability < 2% relative standard deviation (RSD) .
- Specificity: Resolution of (S)-N-Desmethyl Duloxetine from matrix interferences (e.g., plasma proteins) using gradient elution .
What experimental strategies mitigate cross-reactivity between this compound and enteric coatings during formulation?
Level: Advanced
Methodological Answer:
Cross-reactivity between the secondary amine group in (S)-N-Desmethyl Duloxetine and carboxyl-containing enteric polymers (e.g., acrylic resins) can delay dissolution. Strategies include:
- Isolation Layer Optimization: Incorporating talc powder (10% w/w) into the isolation layer improves compactness and prevents adhesion during dissolution .
- Adhesive Selection: Hydroxypropyl methylcellulose (HPMC) reduces reactivity while maintaining granulation efficiency .
- Dissolution Testing: Comparative studies using USP Apparatus II (paddle method) at pH 6.8 buffer confirm >85% drug release within 45 minutes for optimized formulations .
How can chiral chromatography differentiate this compound from its (R)-enantiomer?
Level: Basic
Methodological Answer:
Chiral separation employs columns with cellulose-based stationary phases (e.g., Chiralpak IC). Key conditions:
- Mobile Phase: n-Hexane:ethanol:diethylamine (80:20:0.1 v/v) at 1.0 mL/min .
- Detection: UV at 230 nm, achieving resolution (Rs) > 2.0 between enantiomers .
- Validation: Enantiomeric purity > 99.5% confirmed via peak area normalization .
How can retro-synthesis combined with NMR/MS resolve structural ambiguities in (S)-N-Desmethyl Duloxetine metabolites?
Level: Advanced
Methodological Answer:
Retro-synthesis involves:
- Synthetic Standards: Preparation of putative metabolites (e.g., N-oxide, desmethyl derivatives) for comparison with in vivo samples .
- NMR Analysis: H and C NMR confirm thiophene and naphthyloxy group positions. For example, a desmethyl metabolite shows a downfield shift at δ 3.1 ppm (N–CH absence) .
- MS/MS Fragmentation: ESI-MS in positive mode identifies [M+H] at m/z 318.1 (CHNOS) and fragment ions (m/z 154.1, thiophene ring cleavage) .
What factors influence HPLC peak purity of this compound in stability studies?
Level: Basic
Methodological Answer:
Peak purity is affected by:
- Degradation Products: Acidic/basic hydrolysis generates impurities (e.g., naphthol derivatives), resolved using a C18 column (4.6 × 250 mm, 5 µm) with 0.1% trifluoroacetic acid in acetonitrile:water (45:55) .
- Column Temperature: 30°C minimizes peak tailing (asymmetry factor < 1.2) .
- Detection Wavelength: 231 nm optimizes signal-to-noise ratio (>10:1) for trace impurities .
How can conflicting pharmacokinetic data for (S)-N-Desmethyl Duloxetine be resolved across species?
Level: Advanced
Methodological Answer:
Discrepancies arise from metabolic enzyme variability (e.g., CYP2D6 activity in rats vs. humans). Resolution strategies include:
- Cross-Species Validation: Parallel studies in CYP2D6-humanized mice and human hepatocytes .
- Sampling Timepoints: Frequent plasma sampling (0–48 hours) captures terminal elimination phases .
- Population PK Modeling: Nonlinear mixed-effects models (e.g., Phoenix NLME) account for inter-species clearance differences .
What stability-indicating assays are suitable for this compound under stress conditions?
Level: Basic
Methodological Answer:
Forced degradation studies (ICH Q1A guidelines) include:
- Acidic/Basic Hydrolysis: 0.1M HCl/NaOH at 80°C for 24 hours, with <5% degradation .
- Oxidative Stress: 3% HO at 25°C for 6 hours, monitored via RP-HPLC .
- Photostability: Exposure to 1.2 million lux-hours UV light, showing <10% degradation in amber glass .
How is stereochemical control maintained during synthesis of this compound?
Level: Advanced
Methodological Answer:
Key steps to prevent racemization:
- Chiral Resolution: Use of D-tartaric acid for diastereomeric salt formation, yielding >99% enantiomeric excess (ee) .
- Demethylation: Alkylchloroformate-mediated demethylation at −20°C to minimize side reactions .
- Crystallization: Ethyl acetate/HCl recrystallization removes (R)-enantiomer impurities (<0.1%) .
How do solvent polarity and pH affect the fluorescence properties of this compound?
Level: Basic
Methodological Answer:
Fluorescence emission at 420 nm (λ = 320 nm) is influenced by:
- Solvent Polarity: Quantum yield increases from 0.15 (water) to 0.45 (acetonitrile) due to reduced quenching .
- pH Effects: Intensity peaks at pH 7.4 (physiological conditions), dropping 60% at pH < 5 due to protonation of the thiophene nitrogen .
- Metal Ion Quenching: Cu and Fe reduce intensity by 80% via charge-transfer complexation .
How can LC-MS/MS sensitivity for (S)-N-Desmethyl Duloxetine be enhanced in complex biomatrices?
Level: Advanced
Methodological Answer:
Sensitivity improvements involve:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
